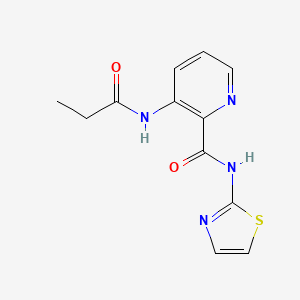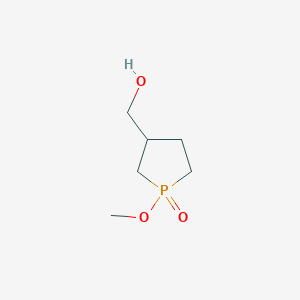![molecular formula C20H22 B12582654 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene CAS No. 201338-08-1](/img/structure/B12582654.png)
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene is an organic compound characterized by its unique structure, which includes a tert-butyl group and an ethenylphenyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with an appropriate ethenylphenyl derivative under acidic conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with halogens, nitro groups, or alkyl groups using reagents like bromine, nitric acid, or alkyl halides.
Applications De Recherche Scientifique
1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Industry: It can be used in the production of specialty chemicals, including those used in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene involves its interaction with molecular targets through various pathways. The tert-butyl group and ethenylphenyl moiety can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-tert-Butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene include:
1-tert-Butyl-4-(2-ethoxyethoxy)benzene: This compound has an ethoxyethoxy group instead of an ethenylphenyl group, leading to different chemical properties and applications.
4-tert-Butylphenylacetylene:
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
201338-08-1 |
|---|---|
Formule moléculaire |
C20H22 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
1-tert-butyl-4-[2-(4-ethenylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C20H22/c1-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(2,3)4/h5-15H,1H2,2-4H3 |
Clé InChI |
PESDBBZNDNEWBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-4-[(2-hydroxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12582573.png)
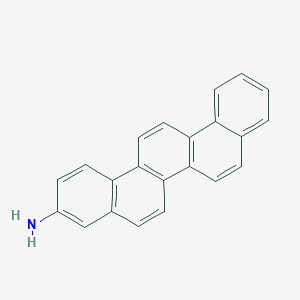
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)
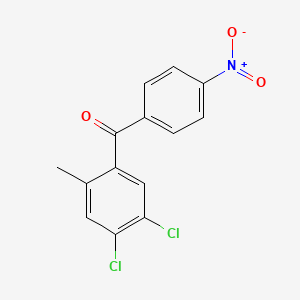


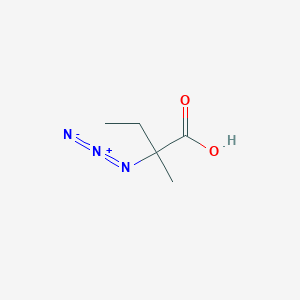
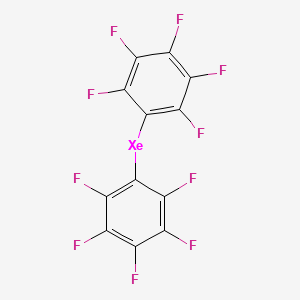

![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)

